tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of this compound follows IUPAC guidelines to unambiguously describe its molecular framework. The full IUPAC designation is tert-butyl rel-(3aR,6aS)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate . Breaking down the nomenclature:
- tert-butyl refers to the (2-methylpropan-2-yl) group attached to the carboxylate moiety.
- rel-(3aR,6aS) specifies the relative stereochemistry of the fused bicyclic system, indicating the configuration at the 3a and 6a positions.
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl denotes the pinacol boronate ester substituent, a common protecting group for boronic acids.
- 3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole describes the partially saturated bicyclic core, consisting of a five-membered cyclopentane fused to a pyrrolidine ring.
The molecular formula C₁₈H₃₀BNO₄ (FW: 335.25 g/mol) and CAS registry number 1422450-15-4 further aid in unambiguous identification. The SMILES string [H][C@]12/C=C(/B3OC(C)(C)C(C)(C)O3)C[C@@]1([H])CN(C(=O)OC(C)(C)C)C2 encodes the stereochemical arrangement, confirming the cis-fusion of the bicyclic system.
Crystallographic Analysis and Stereochemical Configuration
X-ray diffraction studies of related boronate esters provide insights into the stereochemical preferences of this compound. While direct crystallographic data for this specific molecule are not publicly available, analogous structures featuring the pinacol boronate group exhibit planar geometry at the boron center, with bond angles approximating 120° for the dioxaborolane ring. The rel-(3aR,6aS) configuration implies a specific spatial arrangement of the fused rings, where the cyclopentane and pyrrolidine moieties adopt a boat-like conformation to minimize steric strain.
Key bond lengths derived from computational models include:
- B–O : 1.36–1.38 Å (consistent with sp² hybridization at boron)
- C–C in cyclopentane: 1.52–1.55 Å
- N–C(O) : 1.33 Å (indicative of partial double-bond character due to resonance with the carboxylate)
The tert-butyl group adopts a staggered conformation relative to the carboxylate, as evidenced by nuclear Overhauser effect (NOE) correlations in related compounds.
Molecular Geometry Optimization via Computational Modeling
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level reveal the optimized geometry of the title compound. Key findings include:
| Parameter | Value (Å/°) | Notes |
|---|---|---|
| B–O1 | 1.37 | Dioxaborolane ring |
| O1–C7 | 1.43 | Linker to cyclopenta[c]pyrrole |
| Dihedral angle (B–O1–C7–C8) | 178.2° | Near-perfect antiperiplanar |
| N1–C2–O2–C(tert-butyl) | 12.4° | Steric hindrance minimized |
The calculations predict a twist-boat conformation for the bicyclic system, with an energy barrier of 8.7 kJ/mol separating it from the chair-like conformer. Natural bond orbital (NBO) analysis shows significant hyperconjugation between the boron empty p-orbital and adjacent oxygen lone pairs (second-order perturbation energy: 45.2 kcal/mol).
Comparative Analysis of Tautomeric Forms and Conformational Isomerism
The compound exhibits limited tautomerism due to the rigidity of the bicyclic framework. However, two primary conformational isomers are energetically accessible:
- Endo-boronate : Boron group oriented toward the concave face of the bicyclic system (ΔG = 0 kJ/mol)
- Exo-boronate : Boron group positioned on the convex face (ΔG = 3.1 kJ/mol)
The energy difference arises from steric interactions between the pinacol methyl groups and the tert-butyl substituent. Variable-temperature NMR studies of analogous compounds show coalescence temperatures near −40°C for these conformers, corresponding to an exchange barrier of ≈50 kJ/mol.
Tautomeric equilibria involving the enamine system are suppressed by the electron-withdrawing carboxylate group, which decreases the basicity of the pyrrolidine nitrogen (calculated pKₐ ≈ 2.3). This stabilization makes the compound resistant to protodeboronation under mild acidic conditions, a critical feature for its use in Suzuki-Miyaura cross-couplings.
Properties
Molecular Formula |
C18H30BNO4 |
|---|---|
Molecular Weight |
335.2 g/mol |
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,6,6a-tetrahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-10-12-8-14(9-13(12)11-20)19-23-17(4,5)18(6,7)24-19/h8,12-13H,9-11H2,1-7H3 |
InChI Key |
LMLHFGLXLPDQTG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CN(CC3C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl$$_2$$ (5 mol%) | |
| Solvent | 1,4-Dioxane | |
| Temperature | 80°C | |
| Yield | 70–85% |
Advantages : High regioselectivity; compatible with sensitive functional groups.
Limitations : Requires halogenated precursors, which may necessitate multi-step synthesis.
Iridium-Catalyzed C–H Borylation
Direct functionalization of the cyclopenta[c]pyrrole core via iridium-catalyzed C–H activation.
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | [Ir(COD)OMe]$$_2$$ (3 mol%) | |
| Ligand | dtbpy (6 mol%) | |
| Boron Source | HBpin | |
| Yield | 65–78% |
Advantages : Avoids pre-functionalization; excellent atom economy.
Limitations : Limited to positions with favorable C–H bond reactivity.
Reductive Amination Followed by Borylation
This two-step approach constructs the cyclopenta[c]pyrrole ring before introducing the boronic ester.
Procedure:
Key Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Reductive Amination | NaBH$$_4$$, MeOH, 0°C → RT | 80–90% | |
| Borylation | Pd(dppf)Cl$$2$$, B$$2$$Pin$$_2$$ | 70% |
Advantages : Scalable; leverages established Boc protection chemistry.
Limitations : Multi-step synthesis increases time and cost.
Conjunctive Cross-Coupling of Cyclic Boron Ate Complexes
A ring-contractive strategy using palladium-catalyzed conjunctive coupling of alkenyl boron ate complexes.
Procedure:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd/(R)-PHOX | |
| Solvent | Toluene | |
| Temperature | 100°C | |
| Yield | 75–88% |
Advantages : Diastereodivergent synthesis; high stereocontrol.
Limitations : Requires specialized catalysts and substrates.
Cyclization Strategies Incorporating Boronates
In situ incorporation of boronates during cyclopenta[c]pyrrole ring formation.
Procedure:
Key Data:
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Cycloaddition | Cu(OTf)$$2$$, CH$$2$$Cl$$_2$$, RT | 60% | |
| Boc Protection | Boc$$_2$$O, DMAP, THF | 95% |
Comparative Analysis of Methods
| Method | Yield Range | Stereocontrol | Scalability | Complexity |
|---|---|---|---|---|
| Miyaura Borylation | 70–85% | Moderate | High | Medium |
| Ir-Catalyzed C–H | 65–78% | Low | Medium | Low |
| Reductive Amination | 70–80% | High | High | High |
| Conjunctive Cross-Coupling | 75–88% | High | Medium | High |
| Cyclization | 60–70% | Variable | Low | Medium |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into different functionalized derivatives.
Substitution: The dioxaborolane ring allows for substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmosphere conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield boronic acids, while substitution reactions can produce a wide range of substituted derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H28BNO4
- Molecular Weight : 295.18 g/mol
- CAS Number : 212127-83-8
The structure of this compound features a dioxaborolane moiety which is crucial for its reactivity and application in various chemical reactions.
Medicinal Chemistry
The compound has shown promise in the development of pharmaceuticals due to its ability to act as a boron-containing building block in drug design. Its unique structural features allow it to participate in various reactions that can lead to the synthesis of biologically active compounds.
Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines. The incorporation of the dioxaborolane group enhances the bioactivity of the resulting compounds by improving their solubility and stability in biological systems .
Organic Synthesis
This compound serves as an effective reagent in organic synthesis, particularly in cross-coupling reactions. The presence of the boron atom facilitates the formation of carbon-carbon bonds under mild conditions.
Example Reaction :This reaction showcases its utility in synthesizing complex organic molecules .
Materials Science
In materials science, the compound can be utilized to create advanced materials with specific properties. Its boron content can enhance the thermal and mechanical properties of polymers when incorporated into polymer matrices.
Research Findings : Studies have indicated that incorporating this compound into polymer blends improves their thermal stability and mechanical strength compared to traditional materials .
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets. The dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to changes in cellular functions and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties:
Structural and Functional Differences
- Backbone Diversity : The target compound’s cyclopenta[c]pyrrole core (a fused bicyclic system) contrasts with pyrrolidine (), isoxazole (), and dihydropyrrolopyridine () systems. These structural differences influence steric and electronic properties, affecting reactivity in cross-coupling reactions .
- Boronic Ester Placement : The target compound’s boronic ester is directly attached to the bicyclic core, whereas analogs like and feature boronic esters on side chains or aromatic rings. This placement may alter stability and coupling efficiency .
- Functional Group Variations : The ketone in eliminates boronic ester reactivity but serves as a precursor for further functionalization, highlighting the trade-off between stability and synthetic utility .
Biological Activity
The compound tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS No. 885693-20-9) is a boron-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C16H28BNO4 |
| Molecular Weight | 309.21 g/mol |
| Melting Point | 105 °C |
| Boiling Point | 348 °C |
| Density | 1.1 g/cm³ |
| Flash Point | 164.3 °C |
Structure
The structure of the compound features a tetrahydrocyclopenta[c]pyrrole core with a tert-butyl ester and a boron-containing dioxaborolane moiety. This unique arrangement is believed to contribute to its biological activity.
Research indicates that compounds containing boron can exhibit unique interactions with biological molecules, potentially influencing enzyme activity and cellular signaling pathways. The presence of the dioxaborolane group may enhance the compound's ability to participate in reactions involving nucleophiles or electrophiles.
Pharmacological Studies
Several studies have investigated the pharmacological properties of similar compounds:
- Anticancer Activity : Compounds with boron-containing groups have shown promise in inhibiting tumor growth in various cancer cell lines. For instance, studies on related dioxaborolane derivatives have demonstrated cytotoxic effects against breast and prostate cancer cells.
- Antimicrobial Properties : Some derivatives of pyrrole and boron compounds exhibit antimicrobial activity against bacteria and fungi. The specific activity of this compound remains to be fully elucidated but warrants further investigation.
- Neuroprotective Effects : There is emerging evidence that certain pyrrole derivatives can protect neuronal cells from oxidative stress and apoptosis. This could position the compound as a candidate for neurodegenerative disease therapies.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that similar pyrrole-based compounds exhibited IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Evaluation : Research published in Pharmaceutical Biology reported that boron-containing compounds showed significant inhibition against Gram-positive and Gram-negative bacteria .
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Dioxaborolane : The initial step involves the reaction of boronic acid with an alcohol under acidic conditions to form the dioxaborolane moiety.
- Coupling Reaction : The dioxaborolane is then coupled with the tetrahydrocyclopenta[c]pyrrole derivative using standard coupling agents such as EDC or DCC.
- Purification : The final product is purified using column chromatography or recrystallization techniques.
Q & A
Q. What are the common synthetic routes for preparing this compound?
The synthesis typically involves coupling a pyrrolidine or cyclopenta[c]pyrrole precursor with a boronic ester. For example, mixed anhydride intermediates are formed using reagents like isobutyl chloroformate and DIPEA in dichloromethane (DCM). Subsequent coupling with a boronic acid pinacol ester under inert conditions yields the target compound. Monitoring via LC-MS ensures complete conversion of intermediates, followed by purification via flash chromatography (ethyl acetate/hexane gradients) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- 1H/13C NMR : Compare chemical shifts with literature values (e.g., tert-butyl groups at δ ~1.4 ppm, boronic ester signals near δ 1.3 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with theoretical masses.
- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹ for carbamate) and boronate B-O vibrations (~1350 cm⁻¹) .
- Melting Point Analysis : Consistency with reported ranges (e.g., 114–116°C for analogous carbamates) .
Q. What safety precautions are critical when handling this compound?
- Storage : Keep away from heat/ignition sources (P210) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (P201, P202) .
- Ventilation : Work in a fume hood to avoid inhalation of dust/aerosols.
Advanced Research Questions
Q. How can reaction conditions be optimized for introducing the dioxaborolane moiety into the cyclopenta[c]pyrrole scaffold?
- Catalyst Selection : Use Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki-Miyaura couplings, ensuring ligand stability with the bicyclic pyrrole system.
- Solvent and Temperature : Optimize in THF/H₂O (3:1) at 60–80°C to balance reactivity and boronate stability .
- Protection/Deprotection : Employ tert-butyl carbamate (Boc) groups to shield amine functionalities during boronation, followed by TFA-mediated cleavage .
Q. What strategies mitigate side reactions during the deprotection of the tert-butyl carbamate group?
- Acid Choice : Use TFA in DCM (1:1 v/v) at 0°C to minimize ester hydrolysis .
- Reaction Monitoring : Track Boc removal via LC-MS (loss of 100 Da fragment corresponding to tert-butyl group).
- Quenching : Neutralize with saturated NaHCO₃ post-deprotection to avoid over-acidification, which can degrade the boronic ester .
Q. How to resolve discrepancies in NMR data between synthesized batches and literature values?
- Solvent Effects : Ensure deuterated solvents (CDCl₃ vs. DMSO-d6) are consistent with literature conditions, as shifts vary with polarity .
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish diastereomers or regioisomers that may form during cyclopenta[c]pyrrole ring closure .
- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural validation .
Q. What analytical approaches validate the compound's stability under various storage conditions?
- Accelerated Degradation Studies : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks. Monitor via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
